3,4-dihydroquinolin-1(2H)-yl[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone
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Overview
Description
1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a unique combination of structural elements, including a methoxyphenyl group, a dihydro-1,2-oxazole ring, and a tetrahydroquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactionsThe final step often involves the coupling of the oxazole derivative with the tetrahydroquinoline moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent system .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the oxazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group and is used in the synthesis of various pharmaceuticals.
5-(4-Methoxyphenyl)-1H-indole: Contains a methoxyphenyl group and an indole ring, showing similar biological activities.
Uniqueness: 1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-11-5-3-9-15(18)16-13-19(25-21-16)20(23)22-12-6-8-14-7-2-4-10-17(14)22/h2-5,7,9-11,19H,6,8,12-13H2,1H3 |
InChI Key |
PBZADZKGYOZCHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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